5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one
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Overview
Description
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound is characterized by the presence of a hydroxymethyl group attached to the benzoxazine ring, which imparts unique chemical properties.
Scientific Research Applications
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including resins and coatings, due to its excellent thermal and mechanical properties.
Safety and Hazards
HMF may cause skin irritation or an allergic skin reaction . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Future Directions
HMF is a versatile platform chemical derived from the dehydration of renewable carbohydrates . It has been considered as a key role in the production of biomass-derived intermediates . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-hydroxymethyl-chonduritol, interact with alpha-amylase 2b, alpha-amylase 1, and pancreatic alpha-amylase . These enzymes play a crucial role in the breakdown of large, insoluble starch molecules into soluble sugars.
Mode of Action
For instance, 5-Hydroxymethyl-Chonduritol, a similar compound, is known to interact with Alpha-amylase enzymes . This interaction could potentially alter the enzyme’s activity, affecting the breakdown of starch molecules.
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural have been shown to influence the nf-κb and mapk signaling pathways . These pathways play a critical role in cellular processes such as inflammation, cell growth, and apoptosis.
Pharmacokinetics
It is known that similar compounds, such as fesoterodine, are rapidly and extensively hydrolyzed by nonspecific esterases to their active metabolites This process could potentially affect the bioavailability of the compound
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may influence cellular processes such as inflammation, cell growth, and apoptosis through its interaction with various enzymes and signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one. For instance, the conversion of similar compounds like 5-Hydroxymethylfurfural is known to be influenced by factors such as temperature and the presence of water . These factors could potentially affect the stability of the compound and its ability to interact with its targets.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve binding to active sites or allosteric sites of enzymes .
Cellular Effects
The effects of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Specific details about these temporal effects are currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . This compound can also affect its own localization or accumulation within cells .
Subcellular Localization
It’s possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The hydroxymethyl group is introduced through subsequent hydroxymethylation reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids or bases are used to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: Known for its applications in the production of biofuels and chemicals.
5-(Chloromethyl)furfural: Used as an intermediate in organic synthesis.
2,5-Diformylfuran: Utilized in the synthesis of polymers and advanced materials.
Uniqueness: 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Unlike its furan-based analogs, this compound exhibits enhanced stability and reactivity, making it suitable for a broader range of applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
5-(hydroxymethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-3,11H,4-5H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDCQHSRBVITRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.